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Hydrogen Bonding Profile Comparison

Feature Phenyl Vinyl Ether (PVE) Anisole

Preferred Motif OH···O (Ether Oxygen) [1] [2] OH···O (Ether Oxygen) [2]

Competing Motifs OH···π (phenyl), OH···π (vinyl) [1] [2] OH···π (phenyl ring) [2]

| Energetic Ranking | 1. OH···O 2. OH···π(phenyl) 3. OH···π(vinyl) [1] | Sensitive to substitution pattern;

balance between OH···O and OH···π structures [2] | | OH Stretch Red-Shift (Δν) | ~-100 cm⁻¹ (for OH···O

motif) [1] | Information not specified in search results | | Experimental Methods | FTIR, CP-FTMW, IR/UV

spectroscopy [1] | Referenced in the context of prior studies [2] |

The different levels of competition can be visualized in their primary hydrogen-bonded structures:
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Structures show PVE has one strongly preferred motif, while anisole has two competitive primary motifs.

Detailed Experimental Protocols

The definitive data for phenyl vinyl ether comes from a multi-spectroscopic molecular beam study [1].

This approach isolates molecular complexes in the gas phase, allowing for precise investigation of intrinsic

hydrogen-bonding preferences without interference from solvent effects.

FTIR Spectroscopy in Molecular Beams

Objective: To obtain vibrational spectra, specifically the O-H stretching region, to identify hydrogen-

bonded isomers and their strength based on the red-shift [1].
Setup: A pulsed supersonic expansion is synchronized with an FTIR spectrometer. A mixture of PVE

(<0.1%) and methanol (<0.1%) in a helium carrier gas is expanded through a slit nozzle into a
vacuum chamber [1].

Measurement: The infrared absorption is measured in the "zone of silence" of the expansion. The
OH-stretching transition of methanol, which shifts to a lower frequency (red-shift) upon complex

formation, is the key signature. For the PVE-MeOH OH···O structure, this red-shift is approximately
-100 cm⁻¹ [1].
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Chirped-Pulse Fourier Transform Microwave (CP-FTMW)
Spectroscopy

Objective: To determine the precise rotational constants and structure of the complex, allowing for

unambiguous isomer identification [1].
Setup: The molecular beam is probed in a microwave spectrometer covering the 2–8 GHz frequency

range [1].
Measurement: The rotational spectrum is recorded. The assignment of different isomers (e.g.,

OH···O vs. OH···π) is achieved by comparing the experimentally determined rotational constants with
those predicted by high-level quantum-chemical calculations for each possible structure [1].

IR/UV Double Resonance Spectroscopy

Objective: To achieve mass- and isomer-selective vibrational spectroscopy [1].

Procedure:
An IR laser pulse is fired, which can vibrationally excite a specific isomer if its frequency

matches the OH-stretch.
A UV laser pulse then ionizes the molecules. The ion signal is monitored.

If the IR laser has depleted the population of a specific isomer by vibrational excitation, the UV-
induced ion signal for that isomer will decrease.

By scanning the IR laser frequency and monitoring the ion signal decrease, an IR spectrum for
a single specific isomer is obtained [1].

Interpretation Guidance for Researchers

For Unambiguous Gas-Phase Characterization: The combined FTIR, microwave, and IR/UV

approach is the gold standard. Relying on a single spectroscopic method may not reveal all populated
isomers [1].

For Theoretical Benchmarking: Correctly predicting the subtle energetic ordering of isomers in
these systems is challenging. Sophisticated methods like local coupled cluster theory [LCCSD(T0)-

F12] are often required for accuracy, whereas standard DFT methods may fail [1] [2].
For Studies in Solution: Be aware that solvent effects can drastically alter the preferences observed

in the gas phase. NMR techniques, particularly in solvents like DMSO-d₆ that slow proton exchange,
are valuable for investigating hydrogen bonding in solution [3].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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